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Compound of Interest

Compound Name:
Methyl 4-Boc-2,2-dimethyl-

morpholine-5-carboxylate

CAS No.: 1272758-01-6

Cat. No.: B1425439

Get Quote

Executive Summary & Structural Logic
Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate is a protected morpholine amino acid

derivative widely used as a scaffold in medicinal chemistry (e.g., in the development of HCV

NS5B inhibitors and peptidomimetics).

Nomenclature Clarification
The naming of substituted morpholines depends on the numbering priority.

User Query Name:Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

Numbering: Oxygen is 1. Gem-dimethyl at 2.[1][2] Nitrogen at 4.[1][2][3][4][5] Carboxylate

at 5.

Systematic IUPAC Name:Methyl 4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-3-

carboxylate
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Numbering: Oxygen is 1. Carboxylate at 3 (lower locant for functional group). Nitrogen at

4.[1][2][3][4][5] Gem-dimethyl at 6.[1][2][6]

Note: Both names describe the identical connectivity: a morpholine ring with a gem-

dimethyl group adjacent to the oxygen and a carboxylate group adjacent to the nitrogen,

separated by the nitrogen atom.

Structural Parameters[1][2][3][4][5][7][8][9]
Molecular Formula:

Molecular Weight: 273.33 g/mol

Chirality: The C5 (or C3) position is a chiral center. The (S)-enantiomer is the most common

pharmaceutical intermediate, derived from L-amino acid precursors.

Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is characterized by the presence of rotamers due to the tert-butoxycarbonyl

(Boc) group, which restricts rotation around the N-C(O) bond. This often results in broad peaks

or dual signal sets (approx. 60:40 ratio) at room temperature.

H NMR Data (400 MHz, CDCl

)
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Position
Shift (

, ppm)
Multiplicity Integration Assignment

H3 (or H5) 4.35 – 4.55 dd / m 1H
-proton to N and

Ester (Chiral

Center)

H2/H6 (Ring) 3.75 – 3.95 m 2H

Methylene

protons adjacent

to Oxygen

(C2/C6)

OCH 3.72 / 3.74 s 3H
Methyl Ester

(Rotamers)

H5/H3 (Ring) 3.10 – 3.40 m 2H

Methylene

protons adjacent

to Nitrogen

Boc-CH 1.45 / 1.48 s 9H tert-Butyl group

C(CH

)
1.25 – 1.35 s (broad) 6H

Gem-dimethyl

group

(Diastereotopic)

Key Diagnostic Signals:

4.35–4.55: The deshielded methine proton adjacent to the electron-withdrawing ester and
carbamate groups.

1.2–1.4: The gem-dimethyl groups often appear as two distinct singlets or a broad hump due
to the fixed chair conformation of the morpholine ring.

C NMR Data (100 MHz, CDCl

)
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Carbon Type
Shift (

, ppm)
Assignment

C=O (Ester) 171.2 Methyl Ester Carbonyl

C=O (Boc) 154.5 Carbamate Carbonyl

C-O (tBu) 80.4 Quaternary Carbon of Boc

C-O (Ring) 72.1
C6 (Quaternary, bearing gem-

dimethyl)

C-O (Ring) 61.5 C2 (Methylene adjacent to O)

C-N (Chiral) 53.8
C3/C5 (Methine

to Ester)

OCH 52.3 Methyl Ester

C-N (Ring) 45.2
C5/C3 (Methylene adjacent to

N)

CH

(Boc)
28.3 tert-Butyl Methyls

CH

(Gem)
23.5, 24.8 Gem-dimethyl carbons

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or APCI.

Molecular Ion:

Adducts:

Fragmentation Pattern:

m/z 218: Loss of tert-butyl group (
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).

m/z 174: Loss of Boc group (

, free amine).

m/z 114: Characteristic morpholine ring fragment.

Infrared Spectroscopy (IR)
1745 cm

: Strong C=O stretch (Ester).

1690–1705 cm

: Strong C=O stretch (Boc Carbamate).

1160 cm

: C-O-C stretch (Ether/Ester).

2975 cm

: C-H stretch (Aliphatic).

Synthesis & Experimental Protocol
This molecule is typically synthesized via the cyclization of a serine-derived amino alcohol with

an epoxide or halo-ether.

Synthetic Route: From L-Serine Methyl Ester
Starting Material: L-Serine methyl ester hydrochloride.

Reagent: 2,2-dimethyloxirane (Isobutylene oxide) or 1-bromo-2-chloro-2-methylpropane.

Cyclization: Base-mediated cyclization (e.g.,

or DIPEA) to form the morpholine ring.
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Protection: Reaction with

to install the protecting group.

L-Serine Methyl Ester
(HCl Salt)

Intermediate
Amino Alcohol

Alkylation

2,2-Dimethyloxirane
(or equiv.)

6,6-Dimethylmorpholine-3-carboxylate
(Free Amine)

Cyclization
(Base) Methyl 4-Boc-6,6-dimethyl

morpholine-3-carboxylate

Boc2O
TEA/DCM

Click to download full resolution via product page

Caption: Synthetic pathway for the formation of the target morpholine scaffold from serine

precursors.

Detailed Protocol (Representative)
Alkylation/Cyclization: To a suspension of L-serine methyl ester HCl (10 mmol) in acetonitrile

is added

(25 mmol) and 1-bromo-2-chloro-2-methylpropane (12 mmol). The mixture is refluxed for 24
hours.

Workup: Filter salts, concentrate filtrate.

Boc Protection: Dissolve residue in DCM. Add

(20 mmol) and

(11 mmol). Stir at RT for 4 hours.

Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).

Yield: Typically 50-65% over two steps.

Quality Control & Impurities
When analyzing spectroscopic data, watch for these common impurities:
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Impurity NMR Signature Origin

Boc-Anhydride
Singlet at

1.50 (very sharp)
Excess reagent

Free Amine

Missing Boc signals; Shift of

H3 to

~3.8

Incomplete protection or acid

hydrolysis

Hydrolyzed Acid
Loss of OMe singlet (

3.72); Broad OH
Ester hydrolysis (moisture)

Elimination Product
Olefinic protons (

5.0-6.0)
Harsh cyclization conditions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-boc-3-morpholinecarboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-boc-3-morpholinecarboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/1512537
https://pubchem.ncbi.nlm.nih.gov/compound/1512537
http://orgsyn.org/demo.aspx?prep=cv7p0093
https://asianpubs.org/index.php/ajchem/article/download/25_16_43/8272
https://www.achemblock.com/u139967-methyl-4-boc-2-methylmorpholine-2-carboxylate.html
https://www.achemblock.com/u139967-methyl-4-boc-2-methylmorpholine-2-carboxylate.html
https://patentimages.storage.googleapis.com/19/d8/2d/9659c05771f28d/EP2888241B1.pdf
https://www.benchchem.com/product/b1425439/docs#spectroscopic-data-guide-methyl-4-boc-2-2-dimethyl-morpholine-5-carboxylate
https://www.benchchem.com/product/b1425439/docs#spectroscopic-data-guide-methyl-4-boc-2-2-dimethyl-morpholine-5-carboxylate
https://www.benchchem.com/product/b1425439/docs#spectroscopic-data-guide-methyl-4-boc-2-2-dimethyl-morpholine-5-carboxylate
https://www.benchchem.com/product/b1425439/docs#spectroscopic-data-guide-methyl-4-boc-2-2-dimethyl-morpholine-5-carboxylate
https://www.benchchem.com/product/b1425439?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425439?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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